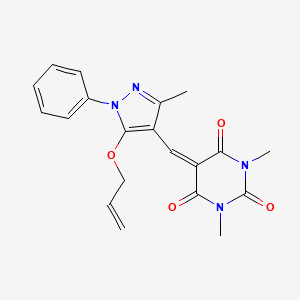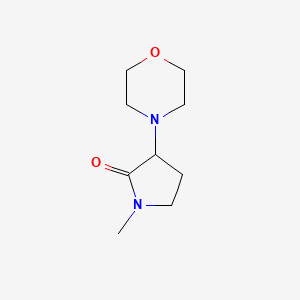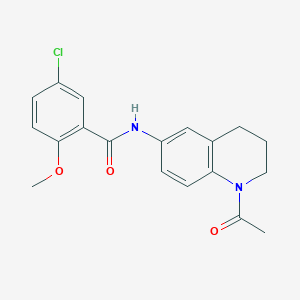
5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound characterized by a pyrazole and pyrimidine ring system. This compound features multiple functional groups, including allyloxy and methyl groups, which contribute to its diverse reactivity and application potential in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of allyloxy-methyl-phenyl-pyrazole with a suitable pyrimidine derivative under controlled conditions. Reaction conditions often include:
Reagents: Appropriate catalysts such as Lewis acids or bases.
Temperature and Time: Generally performed at moderate temperatures (60-80°C) over several hours.
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods: In an industrial setting, the compound can be produced in larger quantities using batch or continuous flow processes. Optimization of reaction parameters such as concentration, temperature, and catalyst choice is crucial to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the allyloxy and methyl groups.
Reduction: Selective reduction of the compound can be achieved, altering the functional groups to yield various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles in the presence of bases.
Major Products:
Oxidation Products: Oxidized forms of the allyloxy or methyl groups.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Compounds with new substituents introduced at reactive sites.
Applications De Recherche Scientifique
Chemistry:
Used as a building block for the synthesis of more complex organic molecules.
Investigated for its potential as a ligand in coordination chemistry.
Biology:
Explored for its biological activity, including anti-inflammatory and antimicrobial properties.
Medicine:
Potential candidate for drug development due to its diverse functional groups and reactive sites.
Under investigation for anticancer activity.
Industry:
Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The compound's mechanism of action depends on its specific application:
Biological Activity: Interacts with molecular targets such as enzymes or receptors, leading to biological effects like enzyme inhibition or receptor modulation.
Chemical Reactivity: Functional groups engage in specific chemical reactions, influencing the compound's behavior and reactivity profile.
Comparaison Avec Des Composés Similaires
5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazole: Shares the pyrazole core but lacks the pyrimidine ring.
1,3-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains the pyrimidine ring but without the pyrazole linkage.
1-Phenyl-3-methyl-1H-pyrazol-4-carbaldehyde: Similar structure with variations in functional groups and ring system.
This compound's unique combination of structural elements and reactivity makes it a valuable subject of study across multiple scientific disciplines. Anything else I can deep-dive into?
Propriétés
IUPAC Name |
1,3-dimethyl-5-[(3-methyl-1-phenyl-5-prop-2-enoxypyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-5-11-28-19-15(13(2)21-24(19)14-9-7-6-8-10-14)12-16-17(25)22(3)20(27)23(4)18(16)26/h5-10,12H,1,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSYSUZJMNXWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C2C(=O)N(C(=O)N(C2=O)C)C)OCC=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)
![N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide](/img/structure/B2505517.png)
![Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate](/img/structure/B2505518.png)



![4-butoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2505526.png)



![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)
![N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2505533.png)
![(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol](/img/structure/B2505534.png)
![3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(2-phenylethyl)urea](/img/structure/B2505536.png)
